Antibacterial agent 130

LecA inhibition Pseudomonas aeruginosa glycomimetic SAR

Antibacterial agent 130 (CAS No. 1502721-60-9) is a synthetic 1,1-diarylthiogalactoside glycomimetic compound with molecular formula C₂₃H₂₈O₁₀S and molecular weight 496.53 g/mol.

Molecular Formula C23H28O10S
Molecular Weight 496.5 g/mol
Cat. No. B12397576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 130
Molecular FormulaC23H28O10S
Molecular Weight496.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC)SC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C23H28O10S/c1-29-13-6-5-11(18(25)12-7-14(30-2)22(32-4)15(8-12)31-3)9-17(13)34-23-21(28)20(27)19(26)16(10-24)33-23/h5-9,16,19-21,23-24,26-28H,10H2,1-4H3/t16?,19-,20-,21?,23-/m0/s1
InChIKeyMGBZLSXWJZVCBJ-RSEIVKCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antibacterial Agent 130: 1,1-Diarylthiogalactoside Glycomimetic Targeting Pseudomonas aeruginosa LecA for Antibiofilm Research Applications


Antibacterial agent 130 (CAS No. 1502721-60-9) is a synthetic 1,1-diarylthiogalactoside glycomimetic compound with molecular formula C₂₃H₂₈O₁₀S and molecular weight 496.53 g/mol . It is designed as a monovalent inhibitor of LecA (PA-IL), a galactose-specific lectin and virulence factor from Pseudomonas aeruginosa that mediates bacterial adhesion and biofilm formation [1]. Unlike conventional bactericidal antibiotics, antibacterial agent 130 exerts its effects via antivirulence pharmacology—disrupting biofilm integrity without directly killing bacteria—and thus represents a targeted tool compound for investigating LecA-dependent pathogenesis and antibiofilm strategies .

Why LecA-Targeting Glycomimetics Cannot Be Interchanged: Structural and Pharmacological Considerations for Antibacterial Agent 130


LecA-targeting glycomimetics exhibit wide variation in binding affinity, valency, and functional antibiofilm outcomes that preclude generic substitution. Antibacterial agent 130 (compound 8a) is a monovalent 1,1-diarylthiogalactoside whose benzophenone aglycone establishes specific π-stacking and hydrophobic contacts with the LecA protein surface that are absent in simpler galactoside analogs [1]. In-class variants—including other monovalent diarylthiogalactosides (e.g., compounds 8b–8j), divalent constructs (e.g., compound 9a), and structurally distinct non-carbohydrate glycomimetics (e.g., tolcapone derivatives)—display Kd values ranging from 160 nM to >10 μM and divergent antibiofilm dose–response profiles [2]. Furthermore, the compound's lack of direct bactericidal activity (a shared class feature) means that substitution with a compound of lower LecA affinity may yield insufficient biofilm suppression without any compensatory direct antibacterial effect . The quantitative evidence below establishes the specific differentiation basis for selecting antibacterial agent 130 over these alternatives.

Antibacterial Agent 130: Quantitative Differentiation Evidence Versus Comparator LecA Inhibitors


LecA Binding Affinity: Antibacterial Agent 130 (8a) Versus Other Monovalent 1,1-Diarylthiogalactosides

In a direct head-to-head comparison within the same synthetic series, antibacterial agent 130 (compound 8a) exhibited the highest LecA binding affinity among all monovalent 1,1-diarylthiogalactoside ligands evaluated. Compound 8a achieved Kd = 1 μM, whereas structurally related monovalent compounds bearing different aglycone substitutions showed substantially weaker affinity (e.g., compound 8d: Kd = 8.7 μM; compound 8e: Kd > 10 μM) [1]. The crystallographic analysis revealed that the 3,4,5-trimethoxybenzophenone aglycone of 8a establishes additional π-stacking interactions with His50 in the LecA carbohydrate-binding pocket—contacts not observed with simpler diarylmethylene aglycones [2].

LecA inhibition Pseudomonas aeruginosa glycomimetic SAR binding affinity

LecA Affinity of Monovalent 8a Versus Divalent 9a: Valency Trade-Off Analysis

Direct head-to-head comparison within the same study demonstrates that the divalent ligand 9a (bearing two galactoside units on an ethylene glycol linker) achieves superior LecA affinity (Kd = 160 nM) relative to the monovalent antibacterial agent 130 (compound 8a, Kd = 1 μM), representing a 6.25-fold binding enhancement from multivalent presentation [1]. However, this affinity gain comes with increased synthetic complexity, higher molecular weight, and potentially altered pharmacokinetic properties that may affect cellular permeability and in vivo distribution. Users must therefore weigh the affinity advantage of 9a against the simpler monovalent scaffold of 8a based on specific assay requirements.

multivalency LecA inhibitor divalent ligand glycomimetic design

Antibiofilm Activity: Antibacterial Agent 130 Achieves Complete Biofilm Suppression

Antibacterial agent 130 (compound 8a) demonstrates dose-dependent and time-dependent antibiofilm activity against Pseudomonas aeruginosa, achieving 100% inhibition of biofilm formation at 5 mM concentration over 2–24 hours . This functional antibiofilm efficacy is directly linked to its LecA binding activity and occurs without associated bactericidal effects—the compound does not directly kill planktonic bacteria but rather disrupts the virulence-associated biofilm architecture [1]. While comparator monovalent ligands with lower LecA affinity (e.g., 8d, 8e) were not systematically evaluated for antibiofilm activity in the primary study, the SAR data establish that 8a represents the optimized monovalent scaffold for this functional endpoint.

antibiofilm biofilm inhibition Pseudomonas aeruginosa virulence blocker

Selectivity Profile: Antibiofilm Activity Without Bactericidal Effects

Antibacterial agent 130 exhibits a mechanistically distinct activity profile characterized by robust antibiofilm efficacy in the complete absence of bactericidal activity [1]. This phenotype is consistent across the 1,1-diarylthiogalactoside series and derives from the compound's exclusive targeting of LecA-mediated adhesion rather than essential bacterial processes. In contrast, conventional antibiotics used against P. aeruginosa biofilms (e.g., tobramycin, ciprofloxacin) act via bactericidal mechanisms that impose strong selective pressure for resistance. The non-bactericidal antivirulence mechanism of 8a positions it as a tool for investigating biofilm disruption without confounding effects on bacterial viability, and as a potential combination agent to potentiate conventional antibiotics by disrupting the protective biofilm matrix.

antivirulence non-bactericidal biofilm disruption resistance avoidance

Mammalian Cytotoxicity Threshold: Safety Window for In Vitro Applications

Antibacterial agent 130 exhibits concentration-dependent cytotoxicity against MRC-5 human fetal lung fibroblasts, with significant cytotoxic effects observed at concentrations exceeding 1.25 mM after 24-hour exposure . At or below 1.25 mM, the compound demonstrates acceptable cell viability in this fibroblast model. This establishes an operational in vitro concentration window: antibiofilm activity is observed across the tested range (0.08–5 mM), but users should restrict applications requiring mammalian cell compatibility to concentrations ≤1.25 mM unless cytotoxicity is acceptable for the experimental design. Comparable cytotoxicity thresholds for other monovalent diarylthiogalactosides in this series were not systematically reported, precluding direct head-to-head comparison of safety margins.

cytotoxicity MRC-5 therapeutic window in vitro safety

Structural Rationale: Crystallographically Validated Binding Mode Differentiates 8a from Simpler Galactosides

The X-ray crystal structure of LecA in complex with antibacterial agent 130 (compound 8a) (PDB ID: 7Z62) provides atomic-level validation of its binding mode, revealing specific interactions that differentiate it from simpler monovalent galactoside inhibitors [1]. The galactoside moiety occupies the canonical carbohydrate-binding pocket while the 1,1-diaryl (benzophenone) aglycone extends toward the protein surface, establishing π-stacking interactions with the imidazole ring of His50 and hydrophobic contacts with adjacent residues. These additional aglycone–protein contacts are absent in previously reported monovalent galactoside inhibitors lacking the diaryl extension, providing a structural explanation for the improved affinity of 8a relative to earlier-generation LecA binders [2]. This experimentally validated binding mode supports rational compound selection for SAR expansion and structure-guided optimization efforts.

crystal structure LecA complex binding mode structure-based design

Antibacterial Agent 130: Validated Research Applications Based on Quantitative Evidence


LecA-Mediated Biofilm Disruption Studies in Pseudomonas aeruginosa

Antibacterial agent 130 is optimally suited for in vitro investigations of LecA-dependent biofilm formation and disruption. The compound achieves 100% biofilm inhibition at 5 mM, with dose-dependent activity demonstrated across 0.08–5 mM, making it a validated positive control for antibiofilm assays using P. aeruginosa PAO1 and related strains [1]. Its non-bactericidal mechanism ensures that observed reductions in biofilm biomass reflect genuine virulence pathway modulation rather than confounding bacterial killing effects .

Structure–Activity Relationship (SAR) Studies and Glycomimetic Lead Optimization

Antibacterial agent 130 serves as a benchmark monovalent ligand for SAR campaigns focused on LecA inhibitor optimization. With a well-characterized Kd of 1 μM and a fully solved co-crystal structure (PDB: 7Z62), compound 8a provides a structurally validated reference scaffold against which newly synthesized analogs can be quantitatively compared [1]. The crystallographically confirmed π-stacking interaction between the trimethoxybenzophenone aglycone and His50 informs rational modifications to enhance affinity or alter physicochemical properties .

Antivirulence Pharmacology: Combination Studies with Conventional Antibiotics

The non-bactericidal, antibiofilm activity profile of antibacterial agent 130 makes it a valuable tool compound for evaluating antivirulence–antibiotic combination strategies. By disrupting the protective biofilm matrix without exerting direct selective pressure for resistance, compound 8a may potentiate the activity of conventional anti-pseudomonal agents (e.g., tobramycin, ciprofloxacin) against biofilm-embedded bacteria [1]. Researchers can employ compound 8a in checkerboard assays or biofilm eradication concentration (MBEC) studies to quantify synergistic or additive effects with standard-of-care antibiotics .

Mammalian Cell Co-Culture Studies Within Defined Cytotoxicity Limits

For experimental designs requiring mammalian cell compatibility—such as host–pathogen interaction assays, epithelial adhesion studies, or cytotoxicity screening—antibacterial agent 130 can be used at concentrations ≤1.25 mM without inducing significant cytotoxicity in MRC-5 fibroblasts [1]. This established safety threshold enables researchers to investigate LecA-dependent bacterial adhesion to human cell monolayers or evaluate compound effects in co-culture systems while maintaining host cell viability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antibacterial agent 130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.